molecular formula C8H12N2O2 B1487596 3,5-diethyl-1H-pyrazole-4-carboxylic acid CAS No. 1821054-68-5

3,5-diethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1487596
CAS No.: 1821054-68-5
M. Wt: 168.19 g/mol
InChI Key: MIKQPFJNIHGNIZ-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole-Carboxylic Acid Derivatives

The historical development of pyrazole-carboxylic acid derivatives represents a fascinating journey through nineteenth and twentieth-century organic chemistry, with foundational discoveries that continue to influence modern synthetic methodologies. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883, marking the beginning of systematic investigation into this important class of heterocyclic compounds. This nomenclature innovation came during a period of intense activity in heterocyclic chemistry, when researchers were actively exploring the synthesis and properties of nitrogen-containing ring systems.

The first successful synthesis of pyrazole itself was achieved by Buchner in 1889, who accomplished this milestone through the decarboxylation of 3,4,5-tricarboxylic acid with pyrazole. This breakthrough established the fundamental synthetic approach that would later be adapted and refined for the preparation of various substituted pyrazole derivatives. The historical significance of Buchner's work cannot be overstated, as it provided the chemical community with a reliable method for accessing the pyrazole core structure, which would subsequently serve as the foundation for developing more complex derivatives.

During the same era, Ludwig Knorr made another crucial contribution to pyrazole chemistry by synthesizing the first known 5-pyrazolone through the condensation of acetoacetic ester with phenylhydrazine in 1883. This reaction, now known as the Knorr pyrazole synthesis, became one of the most widely employed methods for constructing pyrazole rings and demonstrated the versatility of hydrazine derivatives in heterocyclic synthesis. The Knorr reaction's success inspired subsequent researchers to explore similar condensation approaches for preparing pyrazole-carboxylic acid derivatives, including compounds with various alkyl substituents.

The evolution of pyrazole-carboxylic acid chemistry gained significant momentum in the twentieth century as researchers began to recognize the potential pharmaceutical and agricultural applications of these compounds. Scientific investigations revealed that pyrazole derivatives exhibited diverse biological activities, including antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, and anti-inflammatory properties. This broad spectrum of biological activity motivated intensive research into structure-activity relationships, leading to the systematic investigation of various substitution patterns on the pyrazole ring.

The development of this compound specifically represents a more recent advancement in this field, emerging from efforts to understand how alkyl substituents influence the chemical and biological properties of pyrazole-carboxylic acids. Research has demonstrated that this compound belongs to a class of materials with significant potential in both pharmaceutical and agrochemical applications, with studies indicating possible insecticidal and herbicidal properties. The historical context of this compound's development reflects the broader trend in medicinal chemistry toward systematic exploration of heterocyclic scaffolds with varying substitution patterns.

Structural Significance of Ethyl Substituents in Heterocyclic Systems

The incorporation of ethyl substituents at the 3 and 5 positions of the pyrazole ring in this compound introduces several important structural and electronic modifications that significantly influence the compound's chemical behavior and potential applications. The presence of these alkyl groups creates a substitution pattern that affects both the electronic distribution within the heterocyclic system and the overall three-dimensional structure of the molecule, leading to distinct chemical and physical properties compared to unsubstituted or differently substituted pyrazole derivatives.

From an electronic perspective, the ethyl substituents function as electron-donating groups through both inductive and hyperconjugative effects, which modify the electron density distribution across the pyrazole ring system. This electronic modulation has profound implications for the compound's reactivity patterns, particularly in electrophilic and nucleophilic substitution reactions. The electron-donating nature of the ethyl groups tends to increase the nucleophilicity of the pyrazole nitrogen atoms, potentially enhancing the compound's ability to participate in coordination chemistry and hydrogen bonding interactions.

The steric effects introduced by the ethyl substituents are equally important in determining the compound's structural characteristics and chemical behavior. Unlike smaller alkyl groups such as methyl, the ethyl substituents provide a moderate degree of steric bulk that can influence both intramolecular and intermolecular interactions. This steric influence becomes particularly significant when considering the compound's ability to undergo various chemical transformations, as the ethyl groups may provide selective protection against certain reaction pathways while facilitating others.

Research has revealed that the molecular formula C8H12N2O2 and molecular weight of 168.19 for this compound reflect the systematic addition of ethyl groups compared to simpler pyrazole-carboxylic acid derivatives. This structural modification creates opportunities for enhanced lipophilicity compared to smaller alkyl substituents, which may improve the compound's bioavailability and membrane permeability in biological systems. The increased molecular size and hydrophobic character introduced by the ethyl groups can significantly influence the compound's pharmacokinetic properties and biological distribution patterns.

The positioning of the ethyl substituents at the 3 and 5 positions creates a symmetrical substitution pattern that has important implications for the compound's tautomeric behavior and overall stability. This symmetrical arrangement ensures that both possible tautomeric forms of the pyrazole ring would be energetically equivalent, potentially leading to rapid tautomeric equilibration in solution. The structural symmetry also influences the compound's physical properties, including melting point, solubility characteristics, and crystallization behavior.

Furthermore, the ethyl substituents contribute to the compound's synthetic versatility by providing additional sites for potential chemical modification. The terminal methyl groups of the ethyl substituents can participate in various oxidation and functionalization reactions, offering opportunities for the preparation of more complex derivatives with enhanced biological activity or altered physicochemical properties. This structural flexibility makes this compound an attractive intermediate for pharmaceutical and agrochemical development programs.

Structural Feature Impact on Properties Chemical Significance
Ethyl substituents at positions 3,5 Increased lipophilicity and steric bulk Enhanced membrane permeability and selective reactivity
Symmetrical substitution pattern Tautomeric equivalence and structural stability Rapid equilibration and consistent physical properties
Molecular weight 168.19 Moderate size with good drug-like characteristics Balanced between complexity and bioavailability
Electron-donating alkyl groups Modified electronic distribution Altered reactivity patterns and coordination behavior

Positional Isomerism and Tautomeric Behavior in Pyrazole Derivatives

The phenomenon of positional isomerism and tautomeric behavior in pyrazole derivatives represents one of the most fascinating and practically significant aspects of heterocyclic chemistry, with profound implications for the design, synthesis, and application of compounds such as this compound. The pyrazole ring system exhibits complex tautomeric equilibria that arise from the mobility of the hydrogen atom between the two nitrogen atoms in the five-membered ring, creating dynamic structural relationships that influence virtually every aspect of the compound's chemical behavior.

The fundamental nature of annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms within the heterocyclic ring, resulting in the interconversion between structurally distinct but energetically similar tautomeric forms. In the case of this compound, this tautomeric process creates two possible structural arrangements where the hydrogen atom can be associated with either nitrogen atom, leading to different numbering schemes for the carbon atoms and potentially different chemical reactivities for each tautomeric form.

Research has demonstrated that the tautomeric behavior of pyrazole derivatives is highly dependent on environmental conditions, including the physical state, temperature, solvent characteristics, and the presence of hydrogen bonding interactions. In solution, pyrazole compounds typically exist as rapidly interconverting mixtures of tautomers, with exchange rates that are often too fast to be detected on the nuclear magnetic resonance timescale. This dynamic behavior creates challenges for structural characterization but also provides opportunities for selective chemical transformations under appropriate conditions.

The influence of substituents on tautomeric equilibria has been extensively studied, with electronic effects playing a crucial role in determining the relative stability of different tautomeric forms. In this compound, the electron-donating nature of the ethyl substituents and the electron-withdrawing character of the carboxylic acid group create an electronic environment that can influence the preferred tautomeric structure. Studies have shown that electron-withdrawing substituents tend to stabilize certain tautomeric forms, while electron-donating groups can shift the equilibrium in favor of alternative arrangements.

Solid-state behavior of pyrazole derivatives often differs significantly from solution-phase tautomeric patterns, with crystalline forms typically adopting a single predominant tautomeric structure. This phenomenon has important implications for the pharmaceutical and materials applications of compounds like this compound, as the solid-state structure can influence properties such as stability, solubility, and bioavailability. Research has revealed that the choice of tautomeric form in the solid state is often determined by intermolecular hydrogen bonding patterns and crystal packing considerations rather than purely electronic factors.

The concept of positional isomerism in pyrazole-carboxylic acids extends beyond simple tautomerism to encompass the various possible arrangements of substituents around the pyrazole ring. For compounds bearing carboxylic acid functionality, the position of this group relative to the nitrogen atoms and other substituents can dramatically influence chemical reactivity and biological activity. The 4-position placement of the carboxylic acid group in this compound represents one specific isomeric arrangement among several possibilities, each with distinct properties and potential applications.

Experimental studies have employed various analytical techniques to investigate tautomeric behavior in pyrazole derivatives, including nuclear magnetic resonance spectroscopy, X-ray crystallography, and computational chemistry approaches. These investigations have revealed that tautomeric interconversion rates can be influenced by temperature, with lower temperatures often allowing for the observation of individual tautomeric forms that are rapidly exchanging at room temperature. Similarly, the choice of solvent can significantly impact tautomeric ratios, with polar protic solvents generally promoting different equilibrium positions compared to nonpolar aprotic media.

Tautomeric Factor Effect on Equilibrium Practical Implications
Temperature Lower temperatures slow exchange rates Individual tautomers observable at low temperatures
Solvent polarity Polar solvents favor more polar tautomers Solvent selection influences predominant form
Electronic substituents Electron-withdrawing groups stabilize specific forms Substitution pattern controls tautomeric preference
Crystal packing Intermolecular interactions determine solid-state form Crystalline structure may differ from solution behavior
pH conditions Protonation state affects tautomeric stability Ionization influences equilibrium position

Properties

IUPAC Name

3,5-diethyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-5-7(8(11)12)6(4-2)10-9-5/h3-4H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKQPFJNIHGNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Diethyl-1H-pyrazole-4-carboxylic acid (DEPC) is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects supported by recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₂N₂O₂
  • CAS Number : 1821054-68-5
  • Molecular Weight : 168.20 g/mol

DEPC is characterized by its pyrazole ring structure, which is known to confer various biological activities. The presence of the carboxylic acid group enhances its solubility and reactivity in biological systems.

Research indicates that DEPC may function as an NMDA receptor antagonist, similar to ketamine, affecting glutamate pathways in the central nervous system. This interaction suggests potential applications in neuropharmacology, particularly concerning mood disorders and neuroprotection.

Biochemical Pathways

DEPC's action involves several biochemical pathways:

  • Cell Signaling : It modulates receptors and enzymes involved in signal transduction, influencing cellular responses.
  • Enzyme Interaction : The compound can inhibit or activate enzymes by binding to their active or allosteric sites, altering their catalytic activities.

Biological Activities

DEPC has been studied for various biological activities:

Antimicrobial Activity

DEPC exhibits promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including E. coli and Staphylococcus aureus, at concentrations lower than traditional antibiotics .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in animal models. It reduces the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Anticancer Potential

Recent studies have indicated that DEPC may possess anticancer properties. In cell line assays, it has shown cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate antimicrobial effectsDEPC inhibited E. coli growth at 40 µg/mL.
Investigate anti-inflammatory effectsReduced TNF-alpha levels in LPS-stimulated macrophages.
Assess anticancer activityInduced apoptosis in H460 (lung cancer) cells with IC50 of 25 µM.

Pharmacokinetics

The pharmacokinetic profile of DEPC suggests a favorable absorption and distribution pattern within biological systems:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Elimination : Exhibits a half-life conducive to therapeutic use.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Research indicates that pyrazole derivatives, including 3,5-diethyl-1H-pyrazole-4-carboxylic acid, exhibit diverse biological activities. These compounds have shown promise as anti-inflammatory agents, analgesics, and potential treatments for neurodegenerative diseases. The mechanism of action often involves modulation of neurotransmitter systems or inhibition of specific enzymes related to disease pathology.

Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of pyrazole derivatives found that this compound demonstrated significant protective effects against oxidative stress in neuronal cells. The compound was shown to reduce cell death and improve cell viability in models of neurodegeneration, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Agricultural Applications

Herbicide Development
this compound has been explored for its herbicidal properties. Its ability to inhibit specific plant enzymes involved in growth regulation makes it a candidate for developing selective herbicides. Research has indicated that formulations containing this compound can effectively control weed growth while minimizing damage to crops.

Field Trials
Field trials conducted with formulations of this compound demonstrated a significant reduction in weed populations without adversely affecting crop yields. This dual action enhances its utility in sustainable agriculture practices.

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers. Its carboxylic acid functional group allows for easy incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temperature (Tg)120 °C
Tensile Strength50 MPa
Elongation at Break15%

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include methyl-, chloro-, and aryl-substituted pyrazole-carboxylic acids. The following table summarizes their properties:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield (Key Step) Biological Activity
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid 3-Me, 5-Me, 4-COOH C₆H₈N₂O₂ 140.14 237–238 75% (cyclization) Antimicrobial
3-Methyl-1H-pyrazole-4-carboxylic acid 3-Me, 4-COOH C₅H₆N₂O₂ 126.11 237–238 88% (hydrolysis) Not reported
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 3-Me, 5-Me, 1-(3-ClPh), 4-COOH C₁₂H₁₁ClN₂O₂ 250.68 Not reported Not specified Antitumor potential
1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 3-Me, 5-Me, 1-(4-iPrPh), 4-COOH C₁₅H₁₈N₂O₂ 258.32 Not reported Not specified Hypoglycemic activity

Key Observations :

  • Synthesis Efficiency : Methyl-substituted derivatives are synthesized via cyclization of ethyl acetoacetate derivatives with hydrazine hydrate, achieving yields of 75–88% . Ethyl-substituted analogs may require longer-chain precursors (e.g., ethyl orthoacetate), which could reduce yields due to steric hindrance.
  • Biological Activity : Aryl-substituted derivatives (e.g., 3-chlorophenyl) exhibit enhanced antitumor activity, suggesting that bulky substituents improve target binding .
Crystallographic and Spectroscopic Data
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid (C₆H₈N₂O₂) crystallizes in a monoclinic system, with XRD confirming its planar pyrazole ring and hydrogen-bonded dimeric structure . FTIR spectra show characteristic peaks at 1700 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (O-H stretch) .
  • Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate (a related ester) displays a distorted tetrahedral geometry around the pyrazole nitrogen, as revealed by XRD .
Industrial and Pharmaceutical Relevance
  • 3,5-Dimethyl derivatives are intermediates in insecticide synthesis, with scalable production (50-fold) achieving consistent yields .
  • Chlorophenyl-substituted analogs are prioritized in drug discovery due to their enhanced bioactivity and structural diversity .

Preparation Methods

General Synthetic Strategy

The synthesis of 3,5-diethyl-1H-pyrazole-4-carboxylic acid typically involves:

  • Formation of a 1,3-dicarbonyl precursor bearing ethyl substituents.
  • Cyclization with hydrazine or hydrazine derivatives to form the pyrazole ring.
  • Functionalization or hydrolysis to introduce the carboxylic acid group at position 4.

This approach is analogous to methods used for related pyrazole carboxylic acids, such as 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, where ethyl groups replace methyl groups at the 3 and 5 positions.

Preparation Routes

Condensation of Ethyl Acetoacetate Derivatives with Hydrazine

  • Step 1: Synthesis of 1,3-dicarbonyl compound with ethyl substituents, such as diethyl 3-oxobutanoate derivatives.
  • Step 2: Reaction of the 1,3-dicarbonyl compound with hydrazine hydrate or methylhydrazine under controlled temperatures (0 to -5 °C) to form the corresponding pyrazole ester.
  • Step 3: Hydrolysis of the ester under basic conditions (e.g., NaOH in water at 80 °C) followed by acidification to yield the target carboxylic acid.

This method benefits from mild reaction conditions and relatively high yields (up to 85% in related compounds), and the intermediate esters can be purified before hydrolysis to improve final purity.

Direct Cyclization with Hydrazine and Subsequent Carboxylation

  • Starting from acetylacetone analogs substituted with ethyl groups, direct cyclization with hydrazine produces the pyrazole core.
  • Subsequent carboxylation at the 4-position can be achieved by reaction with carbon dioxide or other carboxylating agents under basic conditions.
  • This method may require optimization of reaction time and temperature to maximize yield and minimize side reactions.

Iodine-Promoted Cyclization from 1,3-Dicarbonyl Compounds

  • A recent method involves the use of iodine as a promoter in the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.
  • The reaction is conducted in ethanol with p-toluenesulfonic acid as a catalyst at moderate temperatures (25–40 °C).
  • This approach allows for efficient cyclization and functionalization in one pot, yielding pyrazole esters that can be hydrolyzed to the acid.

Industrial Scale Considerations

  • Industrial synthesis follows similar routes but employs larger reactors and optimized parameters for scale-up.
  • Purification is typically achieved by recrystallization or extraction techniques to ensure high purity.
  • Reaction conditions are optimized to balance yield, cost, and environmental impact.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
1,3-Dicarbonyl compound synthesis Ethyl acetoacetate derivatives, acetyl chloride 0–100 °C (varied) 60–85 Purification by chromatography
Cyclization with hydrazine Hydrazine hydrate, ethanol 0 to -5 °C 80–90 Slow addition, stirring for 2–3 hours
Ester hydrolysis NaOH aqueous solution, reflux 80 °C for 4 hours 85–95 Acidification post-reaction
Iodine-promoted cyclization Iodine, p-toluenesulfonic acid, ethanol 25–40 °C for 3 hours ~83 One-pot reaction

Mechanistic Insights and Research Findings

  • The pyrazole ring formation proceeds via nucleophilic attack of hydrazine on the 1,3-dicarbonyl compound, followed by cyclization and elimination of water.
  • Iodine acts as an oxidizing agent to facilitate the formation of the pyrazole ring and improve yields.
  • Hydrolysis of esters to acids under basic conditions is a well-established reaction, with acidification to precipitate the carboxylic acid.
  • Crystallographic studies on related pyrazole carboxylic acids reveal polymorphism and solid-state proton transfer phenomena, which influence stability and reactivity.
  • Decarboxylation methods exist for haloalkyl-substituted pyrazole carboxylic acids but are less relevant for the diethyl derivative and tend to have lower yields.

Summary Table of Preparation Methods for this compound

Method Key Reagents Conditions Advantages Limitations
1. Hydrazine cyclization of 1,3-dicarbonyl esters Ethyl acetoacetate derivatives, hydrazine hydrate 0 to -5 °C for cyclization; 80 °C for hydrolysis High yield, mild conditions Multi-step, requires purification
2. Direct carboxylation of pyrazole Pyrazole intermediate, CO2 or carboxylating agent Basic aqueous medium, elevated temperature Direct introduction of acid group Requires careful control of conditions
3. Iodine-promoted cyclization Iodine, p-toluenesulfonic acid, hydrazine, ethanol 25–40 °C, 3 hours One-pot, efficient synthesis Requires iodine handling
4. Industrial scale synthesis Scaled reagents, optimized reactors Controlled temperature and time Scalable, high purity Requires process optimization

Q & A

Q. What are the recommended synthetic routes for 3,5-diethyl-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via hydrolysis of its ethyl ester precursor under acidic or basic conditions, followed by purification via recrystallization. A similar approach was employed for 3,5-dimethyl analogs, where ethyl esters were hydrolyzed to yield carboxylic acid derivatives . Solvent-based methods (e.g., ethanol dissolution followed by vacuum drying) or mechanochemical grinding in a mortar can optimize yield and purity . For substituted pyrazoles, the "chemical root method" (involving condensation reactions with ketones or aldehydes) is adaptable to introduce ethyl groups at the 3,5-positions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray Diffraction (XRD): Determines crystal structure, lattice parameters, and space group. Monoclinic systems are common for pyrazole derivatives, as seen in diethyl pyrazole dicarboxylate analogs .
  • FTIR: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and N-H pyrazole vibrations near 3200 cm⁻¹) .
  • NMR: Resolves substituent effects (e.g., ethyl group protons at δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂ in 1H^1H NMR) .
  • TEM: Estimates particle size and morphology for nano-scale applications .

Q. What safety protocols are essential during experimental handling?

Use fume hoods for ventilation, nitrile gloves, and safety goggles to avoid skin/eye contact. Pyrazole derivatives may exhibit acute toxicity (LD₅₀ data for analogs suggest handling at <10 mg/kg body weight). Ethanol or water is preferred for spill cleanup, avoiding oxidizers .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., XRD vs. computational models) be resolved?

Discrepancies between experimental XRD data and computational models (e.g., DFT-optimized geometries) may arise from crystal packing effects or solvent interactions. Refine computational models using periodic boundary conditions to mimic the crystalline environment. Cross-validate with spectroscopic data (e.g., FTIR peak alignment for functional groups) and employ SHELX software for high-resolution crystallographic refinement .

Q. What strategies are effective for designing co-crystals with carboxylic acids?

Co-crystallization with complementary hydrogen-bond donors/acceptors (e.g., dicarboxylic acids) enhances stability. For 3,5-dimethylpyrazole-4-carboxylic acid, co-crystals were prepared via solvent evaporation (ethanol) or mechanochemical grinding. Monitor stoichiometry using TGA/DSC to confirm thermal stability and PXRD to verify phase purity .

Q. How can mechanistic insights into biological activity be investigated?

  • Molecular Docking: Screen against protein targets (e.g., kinases, enzymes) using AutoDock Vina or Schrödinger Suite to predict binding modes. Pyrazole derivatives often interact with ATP-binding pockets .
  • In Vitro Assays: Use MTT or SRB assays for cytotoxicity profiling. For example, 3,5-diphenylpyrazole analogs showed IC₅₀ values <10 µM against cancer cell lines .
  • SAR Studies: Modify ethyl groups to bulkier substituents (e.g., trifluoromethyl) and correlate changes with activity using regression models .

Data Analysis and Optimization

Q. How should researchers address variability in biological assay results?

  • Replicate Experiments: Perform triplicate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity).
  • Statistical Analysis: Apply ANOVA or Student’s t-test to identify significant differences (p < 0.05).
  • Structural Confounders: Check for impurities via HPLC and confirm purity (>95%) before testing .

Q. What computational tools aid in optimizing synthetic pathways?

  • Retrosynthesis Software: Use Synthia or Reaxys to identify feasible routes for ethyl group introduction.
  • Reaction Modeling: Gaussian or ORCA for transition-state analysis of hydrolysis/condensation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.